molecular formula C5H8N6O2 B14757034 Methyl 3-azido-2-(azidomethyl)propanoate CAS No. 159029-60-4

Methyl 3-azido-2-(azidomethyl)propanoate

Cat. No.: B14757034
CAS No.: 159029-60-4
M. Wt: 184.16 g/mol
InChI Key: GMPCGAPCLXDQQZ-UHFFFAOYSA-N
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Description

Methyl 3-azido-2-(azidomethyl)propanoate is an organic compound with the molecular formula C₅H₈N₆O₂ It is characterized by the presence of two azido groups and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-azido-2-(azidomethyl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-2-(bromomethyl)propanoic acid methyl ester with sodium azide. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The azide groups are introduced through nucleophilic substitution reactions, replacing the bromine atoms with azido groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azido-2-(azidomethyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

    Cycloaddition Reactions:

    Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

Methyl 3-azido-2-(azidomethyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-azido-2-(azidomethyl)propanoate primarily involves its azido groups. These groups can participate in click chemistry reactions, forming stable triazole linkages. The azido groups can also be reduced to amines, which can then interact with various biological targets. The specific molecular targets and pathways depend on the context of its application, such as drug development or bioconjugation .

Comparison with Similar Compounds

Methyl 3-azido-2-(azidomethyl)propanoate can be compared with other azido-containing compounds, such as:

  • Methyl 3-azido-2-(boc-amino)propanoate
  • Methyl 3-azido-2-methylidenehexanoate
  • Methyl 3-azido-2-methylidenebutanoate

These compounds share the azido functional group but differ in their additional substituents and overall structure.

Properties

CAS No.

159029-60-4

Molecular Formula

C5H8N6O2

Molecular Weight

184.16 g/mol

IUPAC Name

methyl 3-azido-2-(azidomethyl)propanoate

InChI

InChI=1S/C5H8N6O2/c1-13-5(12)4(2-8-10-6)3-9-11-7/h4H,2-3H2,1H3

InChI Key

GMPCGAPCLXDQQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN=[N+]=[N-])CN=[N+]=[N-]

Origin of Product

United States

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